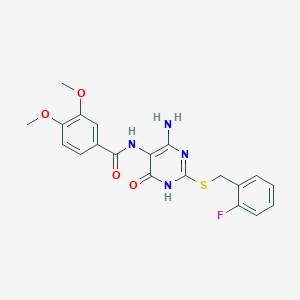
N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this nature typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group . The presence of the fluorobenzyl group and the pyrimidinyl group could suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of appropriate precursors. For instance, fluorobenzyl groups can be introduced using 4-fluorophenylboronic acid in a Suzuki coupling . The pyrimidinyl group could potentially be synthesized from a suitable precursor through a series of reactions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the fluorobenzyl group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has led to the development of novel synthesis methods for compounds with similar structural characteristics, emphasizing the importance of specific functional groups for enhancing biological activity. For instance, the methodology involving the synthesis of fluorobenzamides containing thiazole and thiazolidine showcases the significance of fluorine atoms in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013)(Desai, Rajpara, & Joshi, 2013). This research underlines the critical role of synthetic chemistry in developing compounds with potential therapeutic applications.
Antimicrobial Applications
Compounds structurally related to "N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" have been evaluated for their antimicrobial properties. The study by Desai et al. (2013) demonstrated that the presence of a fluorine atom significantly enhances the antimicrobial activity of benzamide compounds, suggesting potential applications in combating bacterial and fungal infections(Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
The reductive chemistry of related cytotoxins has been explored to understand their selective toxicity for hypoxic cells, a characteristic that could be leveraged for targeted cancer therapies (Palmer et al., 1995)(Palmer, van Zijl, Denny, & Wilson, 1995). This research highlights the potential of such compounds in the development of novel anticancer drugs by exploiting the unique environment of tumor cells.
Radiochemical Synthesis for Imaging
The automated synthesis of thiol reactive synthons for radiofluorination of peptides and proteins, as described by Kiesewetter et al. (2011), demonstrates the utility of fluorobenzamide derivatives in the development of imaging agents for medical diagnostics(Kiesewetter, Jacobson, Lang, & Chen, 2011). This aspect of research provides insights into how such compounds can be used in nuclear medicine to improve diagnostic accuracy for various diseases.
Drug Metabolism and Excretion
Understanding the metabolism and excretion of drugs is crucial for their development and safety. Research on similar compounds, such as the investigation into the metabolic fate and excretion of HIV integrase inhibitors, offers valuable information on how these processes might be optimized for better therapeutic outcomes (Monteagudo et al., 2007)(Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Mecanismo De Acción
Target of Action
The primary target of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is the prostate-specific antigen (PSA) . PSA is a serine protease enzyme that plays a crucial role in the liquefaction of semen in the human reproductive system. It is also a biomarker for prostate cancer, as its levels are often elevated in the blood of men with this disease .
Mode of Action
This compound is a prodrug that is activated by PSA . The compound is designed to be cleaved by PSA, releasing its active form . This active form then interacts with its targets, leading to the desired therapeutic effects .
Biochemical Pathways
The activation of this compound by PSA leads to the release of phosphoramide mustard . This compound is a cytotoxic agent that can crosslink DNA, leading to DNA damage and cell death . Therefore, the activation of this prodrug can lead to the death of PSA-producing cells, such as prostate cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its design as a prodrug . After administration, the compound exhibits high clearance with significant extrahepatic metabolism . This means that the compound is rapidly metabolized and eliminated from the body .
Result of Action
The activation of this compound by PSA leads to the cytotoxic effects on PSA-producing cells . In vitro studies have shown that the compound is cytotoxic to LNCaP cells, a type of prostate cancer cell that produces PSA . The compound demonstrated selectivity over non-PSA-producing cells .
Action Environment
The action of this compound is influenced by the presence of PSA, which is its activating enzyme . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by factors that affect PSA levels, such as the presence of prostate cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-28-14-8-7-11(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-12-5-3-4-6-13(12)21/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEHMIPESPZESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

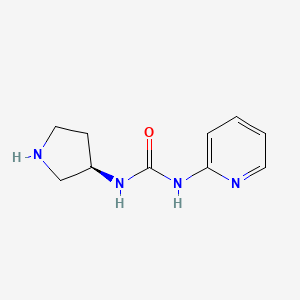
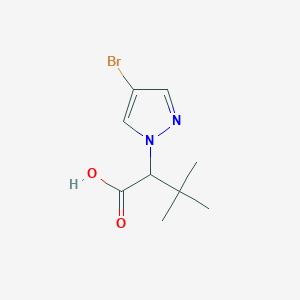
![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)
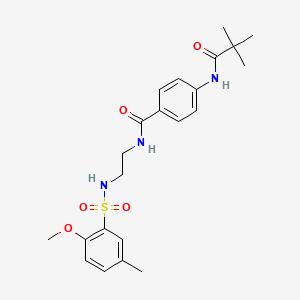
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)
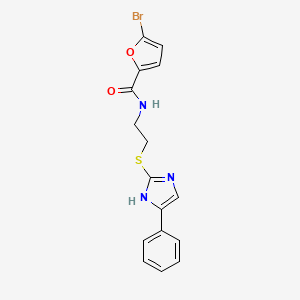

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)
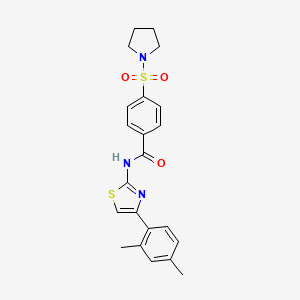
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)


